molecular formula C15H18N4O2 B11841078 1-(4-Methoxyphenyl)-3-(piperazin-1-yl)pyrazin-2(1H)-one

1-(4-Methoxyphenyl)-3-(piperazin-1-yl)pyrazin-2(1H)-one

Katalognummer: B11841078
Molekulargewicht: 286.33 g/mol
InChI-Schlüssel: YFSWBUCRQJEEQC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Methoxyphenyl)-3-(piperazin-1-yl)pyrazin-2(1H)-one is a chemical compound that belongs to the class of pyrazinones This compound is characterized by the presence of a methoxyphenyl group and a piperazinyl group attached to a pyrazinone core

Vorbereitungsmethoden

The synthesis of 1-(4-Methoxyphenyl)-3-(piperazin-1-yl)pyrazin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazinone core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the methoxyphenyl group: This step often involves electrophilic aromatic substitution reactions.

    Attachment of the piperazinyl group: This can be done through nucleophilic substitution reactions, where the piperazine ring is introduced to the pyrazinone core.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired outcome.

Analyse Chemischer Reaktionen

1-(4-Methoxyphenyl)-3-(piperazin-1-yl)pyrazin-2(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: Both electrophilic and nucleophilic substitution reactions can occur, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(4-Methoxyphenyl)-3-(piperazin-1-yl)pyrazin-2(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(4-Methoxyphenyl)-3-(piperazin-1-yl)pyrazin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

1-(4-Methoxyphenyl)-3-(piperazin-1-yl)pyrazin-2(1H)-one can be compared with other similar compounds, such as:

    1-(4-Methoxyphenyl)-3-(piperidin-1-yl)pyrazin-2(1H)-one: This compound has a piperidinyl group instead of a piperazinyl group.

    1-(4-Methoxyphenyl)-3-(morpholin-1-yl)pyrazin-2(1H)-one: This compound has a morpholinyl group instead of a piperazinyl group.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C15H18N4O2

Molekulargewicht

286.33 g/mol

IUPAC-Name

1-(4-methoxyphenyl)-3-piperazin-1-ylpyrazin-2-one

InChI

InChI=1S/C15H18N4O2/c1-21-13-4-2-12(3-5-13)19-11-8-17-14(15(19)20)18-9-6-16-7-10-18/h2-5,8,11,16H,6-7,9-10H2,1H3

InChI-Schlüssel

YFSWBUCRQJEEQC-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)N2C=CN=C(C2=O)N3CCNCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.